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molecular formula C12H14O2 B8618707 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol

4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol

Cat. No. B8618707
M. Wt: 190.24 g/mol
InChI Key: QKWNMJFNRFJGED-UHFFFAOYSA-N
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Patent
US04966907

Procedure details

A solution of 37 (0.500 g, 2.63 mmol) in absolute ethanol (25 mL) was hydrogenated over 5% palladium on carbon (0.060 g) at 3 atmospheres pressure. After hydrogen uptake was complete (30 minutes) the catalyst was removed by filtration through celite. The filter cake was washed with an additional portion of ethanol (30 mL) and the combined filtrate and washings concentrated to a white crystalline solid. Recrystallization from hexane gave 38. 38: mp 72°-73° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0.06 g
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=[C:4]([CH2:11][CH:12]=[CH2:13])[C:3]=1[OH:14].[H][H]>C(O)C.[Pd]>[CH3:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=[C:4]([CH2:11][CH2:12][CH3:13])[C:3]=1[OH:14]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C(=CC2=C1CCO2)CC=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(30 minutes)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was removed by filtration through celite
WASH
Type
WASH
Details
The filter cake was washed with an additional portion of ethanol (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings concentrated to a white crystalline solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC2=C1CCO2)CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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